bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
Overview
Description
Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine is a compound that is part of the 1,2,4-triazole family . These compounds are known for their broad biological activities and are often used in the development of pharmaceuticals .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of this compound and related compounds has been studied using single-crystal X-ray diffraction . These studies have revealed the conformational isomerism of these compounds and their potential for forming hydrogen bonds with different targets .Chemical Reactions Analysis
This compound and similar compounds have been found to exhibit potent inhibitory activities against various cancer cell lines . These compounds have been shown to interact with enzymes and receptors, leading to broad-spectrum biological activities .Scientific Research Applications
Antimicrobial and Anticancer Applications
The synthesis and characterization of novel derivatives related to bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine have shown promising antimicrobial and anticancer properties. For instance, specific derivatives were evaluated as potential inhibitors of 15-lipoxygenase, showing significant inhibition rates, indicating their potential in therapeutic applications (Asghari et al., 2016). Additionally, certain derivatives have been synthesized and tested for their inhibitory activity against the proliferation of various cancer cell lines, exhibiting noteworthy efficacy (Ding & Li, 2011).
Catalytic and Synthesis Applications
Compounds related to this compound have been explored for their catalytic properties and potential in facilitating chemical reactions. For example, novel ruthenium complexes bearing related ligands have shown excellent activity and selectivity in the hydrogenation of ketones and aldehydes, revealing their utility in catalytic processes (Sole et al., 2019). Additionally, these compounds have been involved in the synthesis of chiral primary amines through diastereoselective alkylation, highlighting their role in creating enantiomerically enriched compounds (Serradeil-Albalat et al., 2008).
Structural and Material Sciences
In the realm of structural and material sciences, derivatives of this compound have been utilized to form complex structures with specific magnetic properties. For instance, dinickel(II) complexes with pyridine-substituted ligands related to this compound were synthesized and analyzed, revealing unique structural and magnetic properties (Sangtrirutnugul et al., 2020). These findings underscore the potential of such compounds in creating materials with specific, desirable properties.
Future Directions
The future directions for research on bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine and related compounds could involve further exploration of their anticancer properties . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mechanism of Action
Target of Action
Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine is a compound that exhibits a wide range of bioactivities Derivatives of 1,2,4-triazole, a component of this compound, have been found to inhibit the activity of protein tyrosine phosphatase .
Mode of Action
It is known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
It is known that derivatives of 1,2,4-triazole can inhibit the activity of protein tyrosine phosphatase , which plays a crucial role in many cellular processes, including cell growth, differentiation, mitotic cycle, and oncogenic transformation.
Pharmacokinetics
It is known that the presence of a carbonyl group in the designed structures of similar compounds can improve their ability to form hydrogen bonds, which may enhance their pharmacokinetic properties .
Result of Action
It is known that some derivatives of 1,2,4-triazole exhibit potent inhibitory activities against cancer cell lines . They inhibit the proliferation of cancer cells by inducing apoptosis .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)-N-[2-(1,2,4-triazol-1-yl)ethyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N7/c1(3-14-7-10-5-12-14)9-2-4-15-8-11-6-13-15/h5-9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXUXLWPMWKQEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCNCCN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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